Bis-PEG17-PFP ester
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Overview
Description
Bis-PEG17-PFP ester is a chemical compound characterized by the presence of two polyethylene glycol (PEG) chains, each with a molecular weight of 17, and a pentafluorophenyl (PFP) ester functional group. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG17-PFP ester typically involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Bis-PEG17-PFP ester primarily undergoes nucleophilic substitution reactions. The PFP ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction is typically carried out in a buffer solution at a pH range of 7-9.
Major Products: The primary product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the functional properties of the original amine .
Scientific Research Applications
Bis-PEG17-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for PEGylation, which enhances the solubility and stability of molecules.
Biology: Employed in the modification of proteins and peptides to improve their pharmacokinetic properties.
Medicine: Utilized in drug delivery systems to increase the half-life of therapeutic agents.
Industry: Applied in the production of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of Bis-PEG17-PFP ester involves the formation of amide bonds with primary amines. The PFP ester group reacts with the amine group, resulting in the release of pentafluorophenol and the formation of a stable amide bond. This reaction is highly specific and efficient, making it ideal for modifying biomolecules .
Comparison with Similar Compounds
Bis-PEG17-NHS ester: Contains N-hydroxysuccinimide (NHS) ester groups instead of PFP ester groups.
PEG-PFP ester: A simpler version with a single PEG chain and PFP ester group.
Uniqueness: Bis-PEG17-PFP ester stands out due to its dual PEG chains, which provide enhanced solubility and stability. The PFP ester group is less prone to hydrolysis compared to NHS esters, making it more efficient for long-term applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72F10O21/c51-39-41(53)45(57)49(46(58)42(39)54)80-37(61)1-3-63-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-64-4-2-38(62)81-50-47(59)43(55)40(52)44(56)48(50)60/h1-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHULJGFBFHKADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72F10O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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